(2E)-4-{[4-(azepan-1-ylsulfonyl)phenyl]amino}-4-oxobut-2-enoic acid
CAS No.: 314284-80-5
Cat. No.: VC21528923
Molecular Formula: C16H20N2O5S
Molecular Weight: 352.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 314284-80-5 |
|---|---|
| Molecular Formula | C16H20N2O5S |
| Molecular Weight | 352.4g/mol |
| IUPAC Name | (E)-4-[4-(azepan-1-ylsulfonyl)anilino]-4-oxobut-2-enoic acid |
| Standard InChI | InChI=1S/C16H20N2O5S/c19-15(9-10-16(20)21)17-13-5-7-14(8-6-13)24(22,23)18-11-3-1-2-4-12-18/h5-10H,1-4,11-12H2,(H,17,19)(H,20,21)/b10-9+ |
| Standard InChI Key | NRXISUURFNFNDA-MDZDMXLPSA-N |
| Isomeric SMILES | C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C(=O)O |
| SMILES | C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O |
| Canonical SMILES | C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O |
Introduction
(2E)-4-{[4-(azepan-1-ylsulfonyl)phenyl]amino}-4-oxobut-2-enoic acid is a synthetic compound characterized by its unique chemical structure, which includes an azepan sulfonamide moiety linked to a 4-oxobut-2-enoic acid backbone. This compound is notable for its potential applications in medicinal chemistry due to its complex functional groups.
Synthesis and Chemical Reactivity
The synthesis of (2E)-4-{[4-(azepan-1-ylsulfonyl)phenyl]amino}-4-oxobut-2-enoic acid typically involves several steps, including the formation of the azepan sulfonamide and its subsequent coupling with the 4-oxobut-2-enoic acid backbone. The presence of various functional groups, such as the sulfonamide and the enoic acid, provides avenues for further chemical modification to enhance biological activity or alter physicochemical properties.
Potential Applications
While specific applications of (2E)-4-{[4-(azepan-1-ylsulfonyl)phenyl]amino}-4-oxobut-2-enoic acid are not extensively documented, compounds with similar structures often have potential uses in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways. The azepan sulfonamide moiety is known to contribute to biological activity in related compounds.
Comparison with Similar Compounds
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